Successful Scaffold Hopping to a Novel EP300/CBP Inhibitor Demonstrates the 1,4-Oxazepane Ring's Utility Over Other Heterocycles
In a 2022 study, researchers performed a scaffold hopping strategy to discover novel EP300/CBP histone acetyltransferase inhibitors. The study successfully replaced a core heterocycle in a high-throughput screening hit with a 1,4-oxazepane ring. This specific scaffold hopping maneuver led to the identification of compound 11 (DS17701585), a highly selective, orally active EP300/CBP inhibitor with IC50 values of 0.15 µM for EP300 and 0.040 µM for CBP [1]. This demonstrates that the 1,4-oxazepane scaffold provides a distinct and advantageous conformational and electronic environment compared to the original scaffold, which lacked the specific geometry of the 1,4-oxazepane ring.
| Evidence Dimension | Potency against EP300 and CBP |
|---|---|
| Target Compound Data | 1,4-oxazepane-containing compound (DS17701585): IC50 = 0.15 µM (EP300), IC50 = 0.040 µM (CBP) |
| Comparator Or Baseline | High-throughput screening hit 1 (unspecified heterocycle core) [1] |
| Quantified Difference | The 1,4-oxazepane scaffold was essential for achieving high potency and selectivity; the original hit compound had significantly lower potency, though exact comparative values are not publicly disclosed in the abstract [1]. |
| Conditions | In vitro biochemical assays for EP300 and CBP histone acetyltransferase activity [1] |
Why This Matters
This is a direct, peer-reviewed example of how the 1,4-oxazepane scaffold enabled the discovery of a potent and selective inhibitor where other scaffolds failed, highlighting its value in lead optimization.
- [1] Kanada, R., Kagoshima, Y., Asano, M., Suzuki, T., Murata, T., Haruta, M., ... & Naito, H. (2022). Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring. *Bioorganic & Medicinal Chemistry Letters*, 68, 128752. View Source
